![molecular formula C24H24N2O4 B3202922 4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1021221-46-4](/img/structure/B3202922.png)
4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
“4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” is a chemical compound with the molecular formula C24H24N2O4 . It is a complex organic molecule that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” is complex, with multiple functional groups. These include a butoxy group, a furan-2-carbonyl group, an indolin-6-yl group, and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” are not explicitly mentioned in the available resources .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- Indole derivatives have been explored as potential anti-tubercular agents. Although specific studies on our compound are limited, the broader class of indole derivatives has shown promise in combating tuberculosis .
- While direct studies on our compound are scarce, indole derivatives have been investigated as anti-HIV agents. Molecular docking studies suggest that certain indolyl xanthenone derivatives exhibit anti-HIV-1 activity .
- Although not directly studied for our compound, indole derivatives have demonstrated antibacterial effects. Researchers have designed and synthesized novel nitrofurantoin analogues containing furan and pyrazole scaffolds, which may have antibacterial properties .
Antiviral Activity
Anti-Tubercular Properties
Anti-HIV Activity
Antibacterial Potential
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-14-29-20-10-7-18(8-11-20)23(27)25-19-9-6-17-12-13-26(21(17)16-19)24(28)22-5-4-15-30-22/h4-11,15-16H,2-3,12-14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUODSFWDPZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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